Misoprostol is classified as a synthetic prostaglandin. It is derived from prostaglandin E1 and acts on specific receptors in the body to exert its pharmacological effects. The compound has been extensively studied and is included in various pharmaceutical databases due to its significance in clinical applications .
The synthesis of (11R,16S)-misoprostol involves several steps that typically include the modification of prostaglandin precursors. One common method employs the esterification of specific hydroxy groups followed by selective hydrogenation and protection-deprotection strategies to achieve the desired stereochemistry at the 11 and 16 positions. The synthesis can be summarized as follows:
This synthetic route allows for the precise control of stereochemistry, which is crucial for the biological activity of the compound.
The molecular formula of (11R,16S)-misoprostol is , with a molar mass of approximately 382.53 g/mol. The compound features a complex cyclic structure that includes multiple stereocenters:
The three-dimensional structure reveals critical interactions with its target receptors, which are essential for its mechanism of action .
(11R,16S)-misoprostol undergoes several key chemical reactions in biological systems:
These reactions highlight the compound's pharmacokinetics and its rapid conversion into active forms that exert therapeutic effects.
The mechanism by which (11R,16S)-misoprostol exerts its effects involves binding to specific prostaglandin receptors:
The selectivity for these receptors over others contributes to its therapeutic profile while minimizing potential side effects associated with broader prostaglandin activity.
(11R,16S)-misoprostol exhibits several important physical and chemical properties:
These properties are critical for formulation development and storage conditions in pharmaceutical applications.
(11R,16S)-misoprostol has diverse applications in medicine:
Its affordability and effectiveness make it a vital tool in maternal health care, particularly in resource-limited settings .
(11R,16S)-Misoprostol is a stereoisomer of the synthetic prostaglandin E1 (PGE1) analogue misoprostol. Its bioactivity is governed by three-dimensional structural features:
Molecular docking simulations reveal that the (11R,16S) configuration allows simultaneous engagement of EP2/EP3/EP4 receptor subtypes through:
Table 1: Key Structural Elements Enabling (11R,16S)-Misoprostol Bioactivity
Structural Feature | Chemical Role | Receptor Interaction Target |
---|---|---|
C1 Carboxylate | Anionic charge | Arg³⁰⁸ (EP3) |
C11 Hydroxyl (R-configuration) | Hydrogen bond donor | Tyr¹⁸⁵ (EP3) |
C16 Hydroxyl (S-configuration) | Hydrogen bond acceptor | His²⁷⁹ (EP4) |
C13-C14 alkene | Conformational rigidity | Hydrophobic subpocket |
Omega chain alkyl groups | Van der Waals interactions | Leu³¹⁵ (EP2) |
Stereoisomerism profoundly impacts pharmacological potency. In isolated canine parietal cells:
Table 2: Relative Potency of Misoprostol Stereoisomers in Acid Secretion Inhibition
Stereoisomer | IC₅₀ (nM) | Relative Potency vs. (11R,16S) |
---|---|---|
(11R,16S) | 1.4 ± 0.1 | 1.0 (Reference) |
(11R,16R) | 110 ± 9 | 78.6-fold lower |
(11S,16S) | 350 ± 28 | 250-fold lower |
(11S,16R) | >1,400 | >1,000-fold lower |
This stereospecificity extends to signal transduction pathways:
The (11R,16S) configuration confers differential receptor subtype engagement:
Crystal structures reveal that the 16S-hydroxyl orientation governs helix-12 positioning in prostaglandin receptors:
Enantiomeric differences alter coregulator recruitment:
Table 3: Stereochemistry-Dependent Receptor Binding Parameters
Receptor Subtype | (11R,16S) Kd (nM) | (11S,16R) Kd (nM) | Selectivity Ratio (R,S vs. S,R) |
---|---|---|---|
EP2 | 2.1 ± 0.3 | 420 ± 35 | 200 |
EP3 | 0.8 ± 0.1 | 980 ± 82 | 1,225 |
EP4 | 1.5 ± 0.2 | 650 ± 58 | 433 |
IP (Prostacyclin) | 2,300 ± 210 | 1,900 ± 185 | 0.83 |
This stereochemical precision explains why racemic misoprostol exhibits tissue-specific effects: Uterine selectivity arises from high EP3 density, where (11R,16S) binding predominates over other subtypes [3] [7].
CAS No.:
CAS No.: 3009-34-5
CAS No.: 13836-61-8
CAS No.:
CAS No.:
CAS No.: 63745-66-4